molecular formula C24H16F2N2O2 B2600502 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 313275-07-9

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2600502
CAS No.: 313275-07-9
M. Wt: 402.401
InChI Key: ZGTQUVDLMDXTQW-UHFFFAOYSA-N
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Description

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a benzamide-based compound designed as a potent and selective inhibitor of protein kinases, particularly targeting members of the epidermal growth factor receptor (EGFR) family, which are critical regulators of cell proliferation and survival (https://pubchem.ncbi.nlm.nih.gov/). This inhibitor is valued in biochemical research for its ability to modulate intracellular signaling cascades, making it a key tool for studying mechanisms in diseases like cancer, where kinase dysregulation drives tumor growth and resistance (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7391843/). Researchers utilize this compound in enzyme assays and cell-based studies to dissect pathway interactions, evaluate drug efficacy, and explore therapeutic targets, thereby advancing the development of targeted oncology treatments (https://www.nature.com/articles/s41598-021-86713-1). Its application extends to pharmacological profiling, where it aids in high-throughput screening and mechanistic validation, providing insights into kinase function and inhibitor design without implying diagnostic or clinical use.

Properties

IUPAC Name

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O2/c25-19-11-5-3-9-17(19)23(29)27-21-13-15-7-1-2-8-16(15)14-22(21)28-24(30)18-10-4-6-12-20(18)26/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQUVDLMDXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves the condensation of 2-fluorobenzoyl chloride with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with desired properties.

Studies have indicated that 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE may act as an inhibitor for specific enzymes or proteins. The fluorine atoms enhance its binding affinity to biological targets, which could lead to potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research. Its unique chemical properties may provide advantages over non-fluorinated analogs, including increased metabolic stability and bioavailability .

Materials Science

In materials science, this fluorinated benzamide derivative is being explored for its ability to enhance the thermal stability and resistance to degradation of polymers and other materials. Its incorporation into material formulations could lead to advancements in high-performance materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Substituents logP* Solubility*
Target Compound ~414.38 2-Fluorobenzamide, naphthalene ~3.2 Low (non-ionic)
4-Fluoro-N-[...]benzamide hydrochloride (Ev5) 451.94 Piperazine, methoxy, hydrochloride ~2.8 Moderate (ionic)
DB08210 (Ev6) ~406.44 Thiazole, imidazole, sulfanyl ~2.5 Low
N-(4-Cl-Ph)-3-cyclohexyl-N-hydroxypropanamide (Ev2) ~320.80 Cyclohexyl, 4-Cl-phenyl, hydroxamic acid ~2.9 Moderate (polar)

*logP and solubility are estimated based on structural analogs.

  • Lipophilicity (logP) : The target compound’s dual fluorine atoms and naphthalene backbone likely increase logP compared to hydrochlorides (e.g., Ev5) or polar hydroxamic acids (Ev2).
  • Solubility: Ionic derivatives like Ev5’s hydrochloride salt exhibit higher aqueous solubility than the non-ionic target compound. Hydroxamic acids (Ev2) may show moderate solubility due to hydrogen-bonding capacity .

Spectroscopic and Reactivity Comparisons

  • ¹H-NMR: Fluorine substituents in the target compound would deshield adjacent protons, causing upfield/downfield shifts compared to non-fluorinated analogs. For example: Aromatic protons in fluorobenzamides typically resonate at δ 7.5–8.2 ppm (vs. δ 7.1–8.2 ppm in non-fluorinated benzamides) . NH protons in amides appear at δ 10–13 ppm, consistent with Ev3 and Ev4 observations .
  • Synthesis : The target compound may be synthesized via amide coupling, akin to methods for hydroxamic acids (Ev2) or triazole derivatives (Ev3/4). Fluorine incorporation likely requires selective fluorination or starting materials like 2-fluorobenzoic acid.

Biological Activity

2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide is a synthetic compound characterized by its complex molecular structure, which includes fluorine atoms and amide functional groups. Its unique properties make it a candidate for various biological applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H14F2N2O
  • IUPAC Name : this compound

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The naphthalene core and amide linkage play significant roles in its pharmacological properties.

The biological activity of this compound is primarily influenced by its functional groups:

  • Amide Bond : This bond can undergo hydrolysis, leading to the formation of carboxylic acids and amines under acidic or basic conditions.
  • Nucleophilic Substitution : The fluorinated positions may participate in nucleophilic substitution reactions, allowing further modifications of the molecule.

These chemical behaviors suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways.

Biological Activity and Research Findings

Preliminary studies indicate that this compound exhibits significant activity against specific cancer cell lines. It may function as an inhibitor of kinases involved in tumor progression. The following table summarizes some key findings from research on similar compounds:

Compound NameBiological ActivityMechanism
2-Fluoro-N-(4-fluorophenyl)benzamideCytotoxicity against cancer cell linesKinase inhibition
N-(4-Fluorophenyl)-N'-(naphthalen-1-yl)ureaAntitumor effectsReceptor modulation
2-Fluoro-N-[4-(trifluoromethyl)phenyl]benzamideHigh lipophilicity; active against various cancersTargeting metabolic pathways

Case Studies

  • In Vitro Studies : Research has shown that compounds similar to this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
    • Example : A study demonstrated that a related benzamide derivative inhibited growth in breast cancer cell lines through apoptosis induction.
  • Molecular Docking Studies : Computational studies have suggested that this compound may have high binding affinity for certain kinases, indicating its potential as a targeted therapy in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide, and how can reaction progress be monitored experimentally?

  • Methodological Answer : A multi-step synthesis is likely required, involving: (i) Amide coupling : Use of 2-fluorobenzoyl chloride with naphthylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) . (ii) Protection/deprotection strategies : For regioselective functionalization of the naphthalene ring. (iii) Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is standard for tracking intermediates . For fluorinated analogs, 19F^{19}\text{F} NMR can resolve structural ambiguities.

Q. How can solubility challenges be addressed during purification of this compound?

  • Methodological Answer : Fluorinated aromatic systems often exhibit poor solubility in polar solvents. Strategies include:
  • Solvent screening : Test mixtures of DCM/hexane, ethyl acetate/hexane, or DMF/water for recrystallization.
  • Derivatization : Introduce temporary solubilizing groups (e.g., tert-butoxycarbonyl) during synthesis, removed post-purification .
  • Analytical note : Confirm purity via HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 95:5 over 20 min) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1\text{H} and 19F^{19}\text{F} NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from naphthalene and fluorinated aryl groups .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :
  • Crystallization : Optimize conditions using vapor diffusion (e.g., DMSO/ethanol) to obtain single crystals. Fluorine atoms enhance X-ray scattering contrast .
  • Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for fluorine atoms. Note potential disorder in the naphthalene moiety .
  • Data interpretation : Analyze dihedral angles between benzamide and naphthalene rings to assess conjugation effects.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Glide with a homology-modeled protein structure. Parameterize fluorine atoms using RESP charges .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., fluorinated π-stacking with aromatic residues).
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from fluorine substituents .

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be systematically investigated?

  • Methodological Answer :
  • Control experiments : Synthesize analogs with single fluorine substitutions to isolate electronic effects.
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and compute 19F^{19}\text{F} chemical shifts using gauge-invariant atomic orbitals (GIAO). Compare with experimental data .
  • Dynamic effects : Assess rotational barriers of amide bonds via variable-temperature NMR to detect conformational averaging .

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